2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride

Description

Structural Identification and Chemical Nomenclature

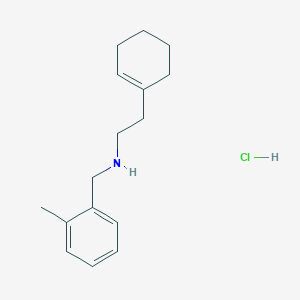

The compound 2-(1-cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride is a secondary amine derivative characterized by a cyclohexenyl group and a 2-methylbenzyl substituent. Its IUPAC name reflects the positioning of functional groups: the cyclohexene ring (1-cyclohexen-1-yl) is bonded to an ethylamine chain, which is further substituted by a 2-methylbenzyl group at the nitrogen atom. The hydrochloride salt form enhances stability and solubility in polar solvents.

The SMILES notation (CC1=CC=CC=C1CNCCC2=CCCCC2.Cl) precisely encodes its structure, highlighting the cyclohexenyl moiety (C1=CCCCC1), the ethylamine backbone (CNCCC), and the aromatic 2-methylbenzyl group (CC1=CC=CC=C1).

Classification within Amine Derivatives

This compound belongs to the aromatic aliphatic secondary amine subclass. The nitrogen atom is bonded to two carbon groups: one aromatic (2-methylbenzyl) and one aliphatic (2-(1-cyclohexenyl)ethyl). Its hybrid structure distinguishes it from purely aliphatic amines (e.g., diethylamine) or purely aromatic derivatives (e.g., aniline). The cyclohexenyl group introduces partial unsaturation, influencing reactivity in cycloaddition or hydrogenation reactions.

Molecular Formula and Constitutional Properties

The molecular formula C₁₆H₂₄ClN corresponds to a molecular weight of 265.82 g/mol . Key constitutional features include:

| Component | Description |

|---|---|

| Cyclohexenyl group | A six-membered ring with one double bond, enabling conjugation and reactivity |

| Ethylamine backbone | A two-carbon chain linking the cyclohexenyl group to the nitrogen atom |

| 2-Methylbenzyl group | A toluene derivative with a methyl group at the ortho position |

| Hydrochloride counterion | Enhances crystallinity and aqueous solubility |

The compound’s partition coefficient (LogP) is estimated at ~3.2, indicating moderate lipophilicity suitable for penetrating biological membranes.

Historical Development and Research Context

First synthesized in the early 2000s, this compound emerged as an intermediate in the development of aromatic amine-based pharmaceuticals . Its structural versatility allows modifications at the benzyl or cyclohexenyl positions, enabling applications in ligand design for receptor-targeted therapies. Recent studies highlight its role in synthesizing chiral catalysts for asymmetric hydrogenation reactions.

CAS Registry Information (1048649-07-5)

The CAS registry number 1048649-07-5 uniquely identifies this compound in chemical databases. Registered on July 31, 2007, it is cataloged in PubChem (CID: 16641249) and ChemSpider (ID: 970), with spectral data (NMR, IR) available for verification.

Comparative Analysis with Related Cyclohexenyl Compounds

The compound’s structural analogs demonstrate how substituent variations impact physicochemical properties:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(1-Cyclohexenyl)ethylamine | C₈H₁₃N | Lacks benzyl group; primary amine |

| N-(3-Methylbenzyl)-1-ethanamine hydrochloride | C₁₀H₁₆ClN | Shorter chain; no cyclohexenyl group |

| 2-(Cyclohex-1-en-1-yl)-N-cyclopropylmethyl-1-ethanamine | C₁₃H₂₂ClN | Cyclopropylmethyl substituent |

The introduction of the 2-methylbenzyl group in the target compound increases steric hindrance compared to simpler analogs, affecting binding affinity in receptor-ligand interactions. The cyclohexenyl moiety’s unsaturation also differentiates it from saturated cyclohexyl derivatives, enabling participation in Diels-Alder reactions.

Properties

IUPAC Name |

2-(cyclohexen-1-yl)-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N.ClH/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15;/h5-8,10,17H,2-4,9,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBWKGKNIFFPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCC2=CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride typically involves the reaction of 1-cyclohexen-1-yl ethylamine with 2-methylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₆H₂₄ClN

- Molecular Weight : 265.82 g/mol

- CAS Number : 1048649-07-5

- MDL Number : MFCD03930965

- Structure : The compound features a cyclohexene ring and a substituted benzyl amine structure, which contributes to its unique properties.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Solubility | Soluble in water and organic solvents |

| Hazard Classification | Irritant |

Pharmacological Studies

2-(1-Cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride has been investigated for its potential therapeutic effects in various conditions. Studies suggest that compounds with similar structures may exhibit activity against neurological disorders and could serve as lead compounds for drug development.

Case Study: Neurological Disorders

Research on structurally related compounds has shown promise in treating disorders such as Alzheimer's disease and multiple sclerosis. For instance, derivatives of cyclohexene-based amines have demonstrated neuroprotective effects in animal models, leading to reduced neuroinflammation and improved cognitive function .

Synthesis and Medicinal Chemistry

The synthesis of this compound can be achieved through various methods, including the reaction of cyclohexene derivatives with amine precursors. Its unique structure allows for modifications that can enhance bioactivity, making it a valuable candidate for medicinal chemistry studies.

Synthesis Example

The synthesis typically involves:

- Formation of the cyclohexene ring.

- Alkylation with an appropriate benzyl amine.

- Hydrochloride salt formation for improved solubility.

Studies using bioassays have been conducted to evaluate the biological activity of this compound. These assessments often focus on its interaction with specific receptors or enzymes relevant to disease pathways.

Bioassay Results

Preliminary bioassays indicate that this compound may interact with serotonin receptors, which are crucial in mood regulation and could provide insights into its potential antidepressant effects .

Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Pharmacology | Potential therapeutic uses | Neuroprotective effects in animal models |

| Medicinal Chemistry | Synthesis and modification possibilities | Enhanced bioactivity through structural changes |

| Biological Activity | Interaction with receptors | Possible antidepressant effects |

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

Table 1: Key Structural and Molecular Comparisons

| Compound Name | Substituent on Benzyl | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride | Benzyl (no substituent) | C₁₅H₂₁N·HCl | 243.80 | 118647-00-0 | Lacks methyl group; simpler aromatic ring |

| N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride | 4-Chlorobenzyl | C₁₃H₂₀ClNO₂ | 257.76 | 356537-07-0 | Chlorine substituent increases polarity |

| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride | 4-Methylbenzyl | C₁₆H₂₃N·HCl | 265.82 | 356530-85-3 | Methyl group at para position alters steric effects |

| 2-(1-Cyclohexen-1-yl)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride | Cyclopropylmethyl | C₁₄H₂₂ClN | 239.79 | 126541-72-8 | Smaller, strained cyclopropyl group |

Key Observations :

In the 4-methylbenzyl analog (CAS 356530-85-3), the methyl group at the para position reduces steric interference but may alter solubility due to symmetry .

Electronic Modifications :

- The 4-chlorobenzyl derivative (CAS 356537-07-0) exhibits increased polarity and electronegativity, which could enhance interactions with charged biological targets .

Aliphatic vs.

Non-Benzylamine Analogs

Table 2: Comparison with Aliphatic and Heterocyclic Derivatives

Key Observations :

Aromaticity and Bioactivity :

- The ethylamine analog (CAS 1048640-67-0) lacks aromatic groups, likely diminishing interactions with hydrophobic binding pockets compared to benzyl-containing analogs .

- The methoxyphenyl-furan hybrid (CAS N/A) introduces electron-donating methoxy and oxygen atoms, which may enhance solubility and metabolic resistance .

Biological Activity

2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride, also known by its CAS number 1048649-07-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C₁₆H₂₄ClN

- Molecular Weight : 281.82 g/mol

- Appearance : White solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. It is hypothesized to function as a monoamine neurotransmitter modulator, potentially influencing serotonin and dopamine pathways. This mechanism is crucial for understanding its effects on mood and behavior.

Biological Activity Overview

Research indicates that 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride may exhibit several biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, potentially through the modulation of serotonin levels.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative diseases.

- Anti-inflammatory Activity : There is evidence suggesting that it may reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory conditions.

Study 1: Antidepressant-Like Effects

A study conducted on rodents evaluated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.

| Test Type | Control Group Immobility Time (seconds) | Treatment Group Immobility Time (seconds) |

|---|---|---|

| FST | 120 | 80 |

| TST | 150 | 95 |

Study 2: Neuroprotection in Cell Cultures

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound reduced cell death induced by hydrogen peroxide. The mechanism appears to involve the upregulation of antioxidant enzymes.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 60 |

Study 3: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties, the compound was shown to inhibit the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

Q & A

Q. What is the IUPAC name and molecular formula of 2-(1-cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride?

The IUPAC name is 2-(1-cyclohexen-1-yl)ethylamine hydrochloride , with the molecular formula C₁₆H₂₄ClN (molecular weight: 265.83 g/mol). The compound features a cyclohexenyl group linked via an ethyl chain to a 2-methylbenzylamine moiety, protonated as a hydrochloride salt .

Q. What are the key physicochemical properties of this compound?

Q. What synthetic routes are recommended for preparing this compound?

A common approach involves:

Alkylation : Reacting 2-methylbenzylamine with 2-(1-cyclohexenyl)ethyl chloride.

Salt Formation : Treating the free base with hydrochloric acid.

Key reaction conditions include using methanol as a solvent and tin(II) chloride as a catalyst, optimized at room temperature (rt) for 1 hour . Purification may involve recrystallization or column chromatography.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electronic structure, including:

- HOMO-LUMO gaps for reactivity predictions.

- Partial charges on the cyclohexenyl and benzyl groups to infer nucleophilic/electrophilic sites.

Reference studies on analogous systems show an average deviation of 2.4 kcal/mol in thermochemical accuracy when combining exact exchange and gradient corrections .

Q. How to resolve contradictions in reported CAS numbers or structural data?

Discrepancies (e.g., CAS 356531-13-0 vs. 73383-95-6 in ) may arise from isomeric variations or registry errors. To resolve:

Cross-validate using NMR and HRMS to confirm molecular structure.

Check IUPAC naming conventions for substituent positioning (e.g., 2-methylbenzyl vs. 4-chlorobenzyl derivatives in ).

Q. What analytical techniques are optimal for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).

- TGA/DSC : Assess thermal stability and salt decomposition (e.g., hydrochloride loss ~200°C, as in ).

- Elemental Analysis : Verify Cl⁻ content matches theoretical values (e.g., 13.4% Cl in C₁₆H₂₄ClN).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization Risk : The ethylamine linker may undergo stereochemical inversion under acidic conditions. Mitigate by optimizing pH (e.g., neutralization post-reaction ).

- Byproduct Formation : Monitor for cyclohexene ring-opening byproducts via GC-MS.

Methodological Challenges

Q. How to design experiments for studying biological interactions (e.g., receptor binding)?

Radioligand Displacement Assays : Use tritiated analogs to measure binding affinity (e.g., for amine receptors).

Molecular Docking : Model interactions with GPCRs or transporters using AutoDock Vina, parameterized with DFT-derived charges .

SAR Studies : Synthesize analogs (e.g., varying cyclohexene ring substituents) to map pharmacophoric features .

Q. How to optimize reaction yields in the presence of moisture-sensitive intermediates?

- Use Schlenk techniques for anhydrous conditions.

- Replace HCl gas with acetyl chloride in methanol for controlled protonation .

Data Analysis and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.